molecular formula C5H6N2O2S B13468250 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid

2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid

Cat. No.: B13468250
M. Wt: 158.18 g/mol
InChI Key: SNCGHZWQHRGGFF-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methyl group at the 4-position and an acetic acid moiety at the 2-position of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1,2,5-thiadiazole-3-carboxylic acid with a suitable reagent to introduce the acetic acid moiety. The reaction typically requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the acetic acid group. The reaction is usually carried out under reflux conditions in an appropriate solvent such as dichloromethane or chloroform .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using more efficient and cost-effective methods. One approach involves the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

2-(4-methyl-1,2,5-thiadiazol-3-yl)acetic acid

InChI

InChI=1S/C5H6N2O2S/c1-3-4(2-5(8)9)7-10-6-3/h2H2,1H3,(H,8,9)

InChI Key

SNCGHZWQHRGGFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NSN=C1CC(=O)O

Origin of Product

United States

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